molecular formula C10H14Cl2N2O B1523017 3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride CAS No. 1303890-51-8

3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride

Cat. No.: B1523017
CAS No.: 1303890-51-8
M. Wt: 249.13 g/mol
InChI Key: INCKBYQAEKONQU-UHFFFAOYSA-N
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Description

“3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride” is a chemical compound with the CAS Number: 1303890-51-8 . It has a molecular weight of 249.14 .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H13ClN2O.ClH/c11-9-4-2-1-3-7 (9)5-8 (6-12)10 (13)14;/h1-4,8H,5-6,12H2, (H2,13,14);1H .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride and its derivatives have been subjects of interest in the field of organic synthesis. These compounds are synthesized through various methods, including catalytic anionarylation of acrylic and methacrylic acids amides and an uncatalyzed amine exchange reaction with benzylamine. The structures of these compounds are established through different spectroscopic techniques, ensuring their purity and correctness (Baranovskyi et al., 2018; Idris et al., 2011).

Antimicrobial and Anticonvulsant Properties

These compounds exhibit significant biological activities. Notably, they show promising antibacterial, antifungal, and anticonvulsant properties. For instance, derivatives of 3-Amino-2-[(2-chlorophenyl)methyl]propanamide have been tested for their antimicrobial activities and have shown effectiveness against various pathogens. Additionally, certain isomers of these compounds have demonstrated potency against generalized seizures in preclinical models, highlighting their potential as therapeutic agents (Baranovskyi et al., 2018; Idris et al., 2011).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" .

Properties

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCKBYQAEKONQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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